N-(p-(2-(Dibutylamino)ethoxy)phenyl)-N'-phenyl-benzamidine dihydrochloride

Description

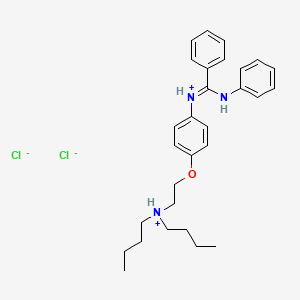

N-(p-(2-(Dibutylamino)ethoxy)phenyl)-N'-phenyl-benzamidine dihydrochloride is a benzamidine derivative characterized by a central benzamidine core substituted with a dibutylaminoethoxy group at the para position of one phenyl ring and a phenyl group at the N'-position. Its structure includes two protonated amine groups, contributing to its dihydrochloride salt form. The dibutylamino side chain may influence lipophilicity, solubility, and receptor binding compared to shorter or branched alkylamino substituents.

Properties

CAS No. |

80785-00-8 |

|---|---|

Molecular Formula |

C29H39Cl2N3O |

Molecular Weight |

516.5 g/mol |

IUPAC Name |

2-[4-[anilino(phenyl)methylidene]azaniumylphenoxy]ethyl-dibutylazanium;dichloride |

InChI |

InChI=1S/C29H37N3O.2ClH/c1-3-5-21-32(22-6-4-2)23-24-33-28-19-17-27(18-20-28)31-29(25-13-9-7-10-14-25)30-26-15-11-8-12-16-26;;/h7-20H,3-6,21-24H2,1-2H3,(H,30,31);2*1H |

InChI Key |

SAIPHXBTCOSCTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[NH+](CCCC)CCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-(2-(Dibutylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-(dibutylamino)ethanol with p-nitrophenylbenzamidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N-(p-(2-(Dibutylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(p-(2-(Dibutylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(p-(2-(Dibutylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Activity Trends

The hypoglycemic activity of benzamidine derivatives is highly sensitive to substitutions on the aminoethoxy side chain and aromatic rings. Key analogs and their properties are summarized below:

Table 1: Structural and Pharmacological Comparison of Selected Benzamidine Derivatives

*Calculated based on molecular formulas.

Key Findings from Structural Comparisons

Aminoalkyl Chain Impact: Diisopropylamino vs. Dibutylamino: Diisopropylamino analogs (e.g., compound in ) show confirmed hypoglycemic activity, with LD50 values indicating moderate toxicity. Chain Length and Branching: Shorter chains (e.g., ethoxy vs. propoxy) in related compounds (e.g., compound 11 in ) marginally affect activity, suggesting the dibutylamino group’s bulkiness could influence receptor binding kinetics.

Aromatic Ring Substitutions :

- Chlorophenyl Groups : The presence of chlorine (e.g., in ) correlates with increased metabolic stability and potency, likely due to electron-withdrawing effects enhancing binding affinity .

- Methoxyphenyl Groups : Methoxy substituents (e.g., ) may improve solubility but could reduce target engagement compared to halogenated analogs.

The dibutylamino variant’s toxicity remains speculative but warrants caution due to increased lipophilicity.

Biological Activity

N-(p-(2-(Dibutylamino)ethoxy)phenyl)-N'-phenyl-benzamidine dihydrochloride, commonly referred to as dibutylamino-benzamidine, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C22H30N4O2·2HCl

- CAS Number : 31109-83-8

- Molecular Weight : 438.42 g/mol

The compound features a benzamidine core with a dibutylamino group and an ethoxy substituent, which are believed to enhance its solubility and bioavailability.

The biological activity of dibutylamino-benzamidine primarily stems from its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound acts as a potent inhibitor of serine proteases, which are involved in numerous physiological processes, including inflammation and coagulation. This inhibition can lead to therapeutic effects in conditions where serine proteases play a detrimental role.

- Antiproliferative Effects : Research indicates that dibutylamino-benzamidine exhibits antiproliferative activity against several cancer cell lines. It has been shown to induce apoptosis in HeLa cells through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death .

Anticancer Activity

A study focused on the effects of dibutylamino-benzamidine on cancer cell lines revealed significant antiproliferative activity. The compound demonstrated:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for various cancer types were reported in the low micromolar range, indicating strong potency against these cells.

- Mechanism : The compound was found to induce apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases .

Antimicrobial Activity

Dibutylamino-benzamidine has also been evaluated for its antimicrobial properties:

- Activity Against Fungi : In vitro tests showed moderate antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) ranging from 125 to 250 µg/mL .

- Bacterial Inhibition : The compound displayed broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .

Case Studies

-

Cancer Treatment Study :

- Objective : To evaluate the efficacy of dibutylamino-benzamidine in inhibiting tumor growth in vivo.

- Results : Mice treated with the compound showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial properties against clinical isolates of bacteria and fungi.

- Findings : The compound exhibited notable inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Candida albicans.

Data Summary

| Biological Activity | Target Organism/Cell Line | IC50/MIC Values | Notes |

|---|---|---|---|

| Antiproliferative | HeLa Cells | Low micromolar | Induces apoptosis |

| Antifungal | Candida albicans | 125-250 µg/mL | Moderate activity |

| Antibacterial | Staphylococcus aureus | Varies | Broad-spectrum |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.